Cas no 1379812-08-4 (2-(3-aminooxetan-3-yl)ethan-1-ol)

2-(3-aminooxetan-3-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (2-(3-Aminooxetan-3-yl)ethanol)
- 2-(3-aminooxetan-3-yl)ethan-1-ol
- 2-(3-AMINO-OXETAN-3-YL)-ETHANOL[1379812-08-4]
- 2-(3-Aminooxetan-3-yl)ethanol
- AT35086
- 1379812-08-4
- DB-099090
- (2-(3-Aminooxetan-3-yl)ethanol) oxalate
- AKOS016015932
- 3-aminooxetan-3-ethanol
- MFCD20486577
- CS-0054586
- SCHEMBL14690554
- JTQCSLLDJIBJGP-UHFFFAOYSA-N
- EN300-398555
- SB22562
-
- インチ: InChI=1S/C5H11NO2/c6-5(1-2-7)3-8-4-5/h7H,1-4,6H2
- InChIKey: JTQCSLLDJIBJGP-UHFFFAOYSA-N
- ほほえんだ: NC1(CCO)COC1
計算された属性
- せいみつぶんしりょう: 117.078978594g/mol
- どういたいしつりょう: 117.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 80.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 55.5Ų
2-(3-aminooxetan-3-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM106746-250mg |
2-(3-aminooxetan-3-yl)ethan-1-ol |
1379812-08-4 | 95% | 250mg |
$622 | 2023-03-07 | |
Enamine | EN300-398555-1.0g |
2-(3-aminooxetan-3-yl)ethan-1-ol |
1379812-08-4 | 1g |
$0.0 | 2023-06-06 | ||
Chemenu | CM106746-250mg |
2-(3-aminooxetan-3-yl)ethan-1-ol |
1379812-08-4 | 95% | 250mg |
$629 | 2021-08-06 | |
Chemenu | CM106746-100mg |
2-(3-aminooxetan-3-yl)ethan-1-ol |
1379812-08-4 | 95% | 100mg |
$394 | 2021-08-06 | |
Enamine | EN300-398555-5.0g |
2-(3-aminooxetan-3-yl)ethan-1-ol |
1379812-08-4 | 5.0g |
$1202.0 | 2023-03-02 | ||
Chemenu | CM106746-100mg |
2-(3-aminooxetan-3-yl)ethan-1-ol |
1379812-08-4 | 95% | 100mg |
$389 | 2023-03-07 | |
Enamine | EN300-398555-0.1g |
2-(3-aminooxetan-3-yl)ethan-1-ol |
1379812-08-4 | 0.1g |
$351.0 | 2023-03-02 | ||
Enamine | EN300-398555-0.5g |
2-(3-aminooxetan-3-yl)ethan-1-ol |
1379812-08-4 | 0.5g |
$383.0 | 2023-03-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1733-500mg |
2-(3-aminooxetan-3-yl)ethan-1-ol |
1379812-08-4 | 95% | 500mg |
¥2561.0 | 2024-04-24 | |
Ambeed | A898652-1g |
2-(3-Aminooxetan-3-yl)ethanol |
1379812-08-4 | 98+% | 1g |
$909.0 | 2025-03-03 |
2-(3-aminooxetan-3-yl)ethan-1-ol 関連文献
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
2-(3-aminooxetan-3-yl)ethan-1-olに関する追加情報
Professional Introduction to 2-(3-aminooxetan-3-yl)ethan-1-ol (CAS No. 1379812-08-4)
2-(3-aminooxetan-3-yl)ethan-1-ol, identified by its CAS number 1379812-08-4, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development and molecular biology. The presence of both an amine group and an oxetane ring makes it a versatile intermediate for synthesizing more complex molecules, particularly in the design of bioactive agents.
The chemical structure of 2-(3-aminooxetan-3-yl)ethan-1-ol consists of an ethanol moiety linked to a 3-amino-substituted oxetane ring. This configuration allows for facile modifications at multiple positions, making it a valuable building block in synthetic chemistry. The oxetane ring, a three-membered cyclic ether, is known for its high reactivity and ability to undergo ring-opening reactions under various conditions. This characteristic is particularly useful in pharmaceutical applications where controlled modifications are essential for achieving desired biological activity.
In recent years, there has been a growing interest in the use of oxetane derivatives as pharmacophores due to their ability to enhance binding affinity and selectivity in drug-target interactions. The amine group in 2-(3-aminooxetan-3-yl)ethan-1-ol provides an additional site for functionalization, enabling the attachment of various pharmacologically relevant groups. This dual functionality makes the compound a promising candidate for the development of novel therapeutic agents.
One of the most exciting applications of 2-(3-aminooxetan-3-yl)ethan-1-ol is in the field of protease inhibition. Proteases are enzymes that play crucial roles in numerous biological processes, including signal transduction, DNA replication, and inflammation. Inhibiting specific proteases has been shown to be effective in treating a variety of diseases, such as cancer, infectious diseases, and autoimmune disorders. The unique structure of 2-(3-aminooxetan-3-yl)ethan-1-ol allows it to interact with the active sites of proteases, potentially leading to the development of new inhibitors with improved efficacy and reduced side effects.
The synthesis of 2-(3-aminooxetan-3-y In addition to its role as a building block for drug development, 2-(3-aminooxeta The latest research on 2-(3-aminooxeta The future prospects for 2-(3-aminoht:bold;">
n
yletha
n
1
ol) has shown promise in materials science applications. The oxetane ring's reactivity allows for the creation of polymers with unique properties, such as high thermal stability and biodegradability. These materials are particularly useful in medical devices and implants where biocompatibility is essential.
n
yletha
n
1
ol) has focused on its potential as a chiral ligand in asymmetric catalysis. Chiral compounds are those that exist as non-superimposable mirror images, much like left and right hands. These compounds are crucial in pharmaceuticals because they can interact with biological targets in a highly specific manner. By using 2-(3-aminooxeta
n
yletha
n
1
ol) as a ligand, researchers have been able to achieve high enantioselectivity in various catalytic reactions, leading to more efficient synthesis of chiral drugs.
1379812-08-4 (2-(3-aminooxetan-3-yl)ethan-1-ol) 関連製品
- 2228991-36-2(2-[1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropyl]acetic acid)
- 1306605-49-1(1,2oxazolo4,3-cquinolin-3-amine)
- 14906-59-3(4-Cyanopyridine N-oxide)
- 2034572-48-8(4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)
- 362520-32-9(4-Amino-N-(2-fluorophenyl)methylbenzamide)
- 637754-53-1(N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-yl)-1H-1,3-benzodiazol-1-ylacetamide)
- 1239730-59-6(2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid)
- 1332529-79-9(C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride)
- 1284265-31-1(alpha-Cyclohexyl-2,6-difluoro-4-methoxybenZenemethanol)
- 301311-88-6((2E)-2-cyano-N-(4-methylphenyl)-3-5-(4-methylphenyl)furan-2-ylprop-2-enamide)
